Fluorobenzene-d5

Catalog No.
S749954
CAS No.
1423-10-5
M.F
C6H5F
M. Wt
101.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorobenzene-d5

CAS Number

1423-10-5

Product Name

Fluorobenzene-d5

IUPAC Name

1,2,3,4,5-pentadeuterio-6-fluorobenzene

Molecular Formula

C6H5F

Molecular Weight

101.13 g/mol

InChI

InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D

InChI Key

PYLWMHQQBFSUBP-RALIUCGRSA-N

SMILES

C1=CC=C(C=C1)F

Synonyms

Monofluorobenzene-d4; NSC 68416-d4; Phenyl Fluoride-d4;

Canonical SMILES

C1=CC=C(C=C1)F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])F)[2H])[2H]

Solvent:

  • Due to its low boiling point (-49.5 °C) and relatively high boiling point (131.6 °C), Fluoro(2H5)benzene serves as a versatile solvent for a wide range of nonpolar and polar compounds. [Source: National Institute of Standards and Technology (NIST) - WebBook, ]
  • Its inertness towards many chemicals makes it suitable for various research applications, including purification, extraction, and synthesis. [Source: Sigma-Aldrich, ]

Reference Compound:

  • Fluoro(2H5)benzene's well-defined chemical and physical properties make it a reliable reference compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography (GC). [Source: American Chemical Society (ACS) Publications, ]
  • Its characteristic fluorine-19 (¹⁹F) NMR peak facilitates identification and quantification in complex mixtures. [Source: Royal Society of Chemistry (RSC) - Chemistry World, ]

Fluorination Agent:

  • Fluoro(2H5)benzene can serve as a mild fluorinating agent in specific synthetic reactions, particularly for introducing fluorine atoms to aromatic compounds. [Source: Journal of the American Chemical Society (JACS), ]
  • However, its fluorinating ability is generally weaker compared to dedicated fluorinating reagents due to the strong C-F bond.

Study of Physical and Chemical Properties:

  • Fluoro(2H5)benzene serves as a model compound for studying various physical and chemical properties, including thermodynamic properties, dielectric constant, and viscosity. [Source: Journal of Chemical & Engineering Data (JCED), ]
  • This information is crucial for understanding the behavior of similar fluorinated compounds and developing new materials with desired properties.

Environmental Research:

  • Fluoro(2H5)benzene is used in environmental research to investigate the fate and transport of perfluorinated compounds in the environment. [Source: Environmental Science & Technology Letters, ]
  • Its relatively high volatility allows it to be easily introduced into environmental systems for monitoring purposes.

Fluorobenzene-d5 is a deuterated derivative of fluorobenzene, characterized by the presence of five deuterium atoms replacing hydrogen atoms in the benzene ring. Its chemical formula is C₆D₅F, and it has a molecular weight of 109.14 g/mol. This compound is primarily used in chemical research due to its unique isotopic labeling, which allows for enhanced analysis in various scientific applications, particularly in nuclear magnetic resonance spectroscopy.

Fluoro(2H5)benzene's specific mechanism of action in any biological system is not documented in the scientific literature reviewed.

  • Flammability: Likely flammable based on the presence of a hydrocarbon chain.
  • Toxicity: Thiols can have unpleasant odors and may be irritating to the skin and eyes.
  • Reactivity: Thiols can react with some metals and oxidizing agents.
Similar to its non-deuterated counterpart. It can undergo:

  • Electrophilic Substitution: Due to the electron-withdrawing nature of the fluorine atom, fluorobenzene-d5 can react with electrophiles, leading to substitution at the ortho or para positions.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under certain conditions, although this reaction is less common due to the stability of the aromatic system.
  • Reduction Reactions: Fluorobenzene-d5 can be reduced to produce cyclohexane derivatives, although specific conditions must be maintained to ensure successful reduction.

Fluorobenzene-d5 can be synthesized through several methods:

  • Deuteration of Fluorobenzene: This involves the reaction of fluorobenzene with deuterated reagents such as deuterated lithium aluminum hydride or other deuterating agents under controlled conditions.
  • Direct Fluorination: Starting from benzene-d6, direct fluorination using fluorine gas or fluorinating agents can yield fluorobenzene-d5.
  • Exchange Reactions: Fluorobenzene can undergo exchange reactions with deuterated solvents or reagents to replace hydrogen atoms with deuterium.

Fluorobenzene-d5 is utilized in various fields:

  • Nuclear Magnetic Resonance Spectroscopy: Its unique isotopic composition enhances spectral resolution and provides insights into molecular dynamics.
  • Chemical Research: It serves as a model compound for studying the behavior of aromatic compounds and their interactions.
  • Pharmaceutical Development: Deuterated compounds are increasingly used in drug development to improve metabolic stability and reduce toxicity.

Interaction studies involving fluorobenzene-d5 focus on its behavior in complex systems. For example:

  • Solvent Effects: Research indicates that the presence of fluorobenzene-d5 alters solvation dynamics and molecular interactions compared to non-deuterated solvents.
  • Molecular Motions: Studies have shown that the reorientational motion of fluorobenzene-d5 can be described by extended diffusion models, indicating its unique properties in dense fluid environments .

Fluorobenzene-d5 is part of a broader class of deuterated aromatic compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundMolecular FormulaUnique Features
FluorobenzeneC₆H₅FStandard reference compound without isotopic labeling
Benzene-d6C₆D₆Fully deuterated benzene; useful for NMR studies
ChlorobenzeneC₆H₅ClContains chlorine instead of fluorine; different reactivity
BromobenzeneC₆H₅BrContains bromine; used in nucleophilic substitution reactions
IodobenzeneC₆H₅IContains iodine; often used in coupling reactions

Fluorobenzene-d5 stands out due to its specific isotopic labeling, which provides distinct advantages in analytical chemistry and research applications, particularly in understanding molecular behavior and dynamics.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1423-10-5

Wikipedia

Fluoro(2H5)benzene

Dates

Modify: 2023-08-15

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